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Compound of Interest

Compound Name:
1-Docosanoyl-sn-glycero-3-

phosphocholine

Cat. No.: B15597600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Behenoyl phosphocholine, systematically known as 1-behenoyl-2-hydroxy-sn-glycero-3-

phosphocholine, and often referred to as 22:0 Lyso PC, is a lysophospholipid of significant

interest in various scientific and biomedical fields. As a single-chain amphiphile, its unique

physicochemical properties make it a valuable tool in the study of cell membranes, as a

detergent in membrane protein research, and as a component in advanced drug delivery

systems such as liposomes. This technical guide provides a comprehensive overview of the

chemical properties of behenoyl phosphocholine, detailed experimental protocols for its

characterization, and an exploration of its role in cellular signaling pathways.

Chemical and Physical Properties
Behenoyl phosphocholine is characterized by a long 22-carbon saturated acyl chain (behenic

acid) esterified at the sn-1 position of the glycerol backbone, a hydroxyl group at the sn-2

position, and a phosphocholine headgroup at the sn-3 position. This structure imparts distinct

amphiphilic properties, influencing its behavior in aqueous and non-aqueous environments.

General Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15597600?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Systematic Name
1-behenoyl-2-hydroxy-sn-

glycero-3-phosphocholine
-

Common Synonyms
22:0 Lyso PC, 1-docosanoyl-

sn-glycero-3-phosphocholine
[1]

CAS Number 125146-65-8 [1]

Molecular Formula C₃₀H₆₂NO₇P [1]

Molecular Weight 579.79 g/mol [1]

Appearance Solid

Purity
>99% (may contain up to 10%

of the 2-LPC isomer)
[1]

Hygroscopicity Hygroscopic [1]

Storage -20°C [1]

Quantitative Physicochemical Data
The long saturated acyl chain of behenoyl phosphocholine significantly influences its physical

properties, such as its melting point and critical micelle concentration (CMC).
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Property Value Method Reference

Melting Point
Not explicitly found in

searched literature

Differential Scanning

Calorimetry (DSC) is

the standard method.

-

Critical Micelle

Concentration (CMC)

Estimated to be in the

nanomolar range

(e.g., ~0.0007 mM)

Estimated by

extrapolation from

data on shorter-chain

lysophosphatidylcholin

es. The CMC of

saturated

lysophosphatidylcholin

es decreases by a

factor of

approximately 10 for

every two-carbon

addition to the acyl

chain.[2]

[2]

Solubility

Sparingly soluble in

aqueous buffers.

Soluble in

chloroform/methanol

mixtures.

Not specified [1]

Experimental Protocols
Accurate characterization of behenoyl phosphocholine is crucial for its application in research

and development. The following sections detail common experimental methodologies for

determining its key properties.

Quantification by Electrospray Ionization Tandem Mass
Spectrometry (ESI-MS/MS)
ESI-MS/MS is a highly sensitive and specific method for the quantification of

lysophosphatidylcholine species in various biological matrices.[3][4][5][6][7]
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Protocol:

Lipid Extraction:

Utilize a modified Bligh-Dyer or Folch extraction method to isolate lipids from the sample

matrix.

To a known amount of sample (e.g., 100 µL of plasma), add a mixture of chloroform and

methanol (typically 2:1 v/v).

Include an internal standard, such as a lysophosphatidylcholine with an odd-numbered

acyl chain (e.g., 17:0 Lyso PC), which is not naturally abundant, to correct for extraction

efficiency and instrument variability.

Vortex the mixture thoroughly and centrifuge to separate the phases.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

Reconstitute the dried lipid extract in a suitable solvent for MS analysis (e.g.,

methanol/chloroform 1:1 v/v).

Mass Spectrometry Analysis:

Employ a triple quadrupole mass spectrometer equipped with an electrospray ionization

source.

Operate the mass spectrometer in positive ion mode.

For the specific detection of phosphocholine-containing lipids, use a precursor ion scan for

m/z 184, which corresponds to the phosphocholine headgroup fragment.

The precursor ion for 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine ([M+H]⁺) will be

at m/z 580.8.

Quantification is achieved by comparing the peak area of the analyte to that of the internal

standard.
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Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that

changes abruptly at the onset of micelle formation. The Langmuir trough technique is a

classical method for studying the interfacial properties of amphiphiles.

Protocol using a Langmuir Trough:

Preparation:

Clean the Langmuir trough meticulously with a high-purity solvent (e.g., chloroform) to

remove any surface-active contaminants.

Fill the trough with a high-purity aqueous subphase (e.g., ultrapure water or a specific

buffer).

Prepare a solution of behenoyl phosphocholine in a volatile, water-immiscible solvent

(e.g., chloroform) at a known concentration.

Measurement:

Carefully deposit a known volume of the lipid solution onto the surface of the subphase.

Allow the solvent to evaporate completely, leaving a monolayer of behenoyl

phosphocholine at the air-water interface.

Compress the monolayer at a constant rate using the movable barriers of the trough, while

continuously measuring the surface pressure with a Wilhelmy plate or a Du Noüy ring.

Plot the surface pressure as a function of the area per molecule.

The CMC can be inferred from the point at which the surface pressure of the solution

remains constant with the addition of more surfactant.

Thermal Analysis by Differential Scanning Calorimetry
(DSC)
DSC is used to determine the phase transition temperature (melting point) of lipids by

measuring the heat flow into or out of a sample as a function of temperature.[8][9][10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://dspace.library.uu.nl/bitstream/handle/1874/24718/echteld_80_Differential%20miscibility%20properties.pdf;sequence=1
https://www.ucm.es/data/cont/docs/463-2018-10-29-2013-Method%20Mol%20Biol.pdf
https://pubmed.ncbi.nlm.nih.gov/33113143/
https://www.researchgate.net/publication/235604508_Differential_Scanning_Calorimetry_of_Protein-Lipid_Interactions
https://www.semanticscholar.org/paper/A-Differential-Scanning-Calorimetry-(DSC)-Protocol-Chountoulesi-Naziris/d9d2b85809e8fe0d310172f86fd0e3c112b85d88
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Sample Preparation:

Accurately weigh a small amount of behenoyl phosphocholine (typically 1-5 mg) into a

DSC pan.

Hydrate the lipid with a specific buffer to form a lipid dispersion (e.g., multilamellar

vesicles).

Seal the DSC pan hermetically to prevent solvent evaporation during the experiment.

Prepare a reference pan containing the same buffer.

DSC Measurement:

Place the sample and reference pans in the DSC instrument.

Equilibrate the system at a temperature below the expected phase transition.

Scan the temperature at a constant rate (e.g., 1-5 °C/min) over the desired range.

Record the differential heat flow between the sample and the reference.

The melting point (Tm) is identified as the peak temperature of the endothermic transition

in the thermogram.

Structural Analysis by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and dynamics of

molecules. ¹H and ³¹P NMR are particularly useful for characterizing lysophospholipids.[13][14]

[15][16][17]

Protocol:

Sample Preparation:
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Dissolve a sufficient amount of behenoyl phosphocholine in a deuterated solvent (e.g.,

deuterated chloroform/methanol mixture).

Transfer the solution to an NMR tube.

NMR Data Acquisition:

Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer.

For ¹H NMR, characteristic signals include those from the acyl chain methylene and

methyl protons, the glycerol backbone protons, and the choline headgroup protons.

For ³¹P NMR, a single resonance is expected for the phosphocholine headgroup, and its

chemical shift can provide information about the local chemical environment.

Signaling Pathways and Biological Relevance
Lysophosphatidylcholines, including behenoyl phosphocholine, are not merely structural

components of cell membranes but also act as signaling molecules involved in a variety of

cellular processes. They can exert their effects through interactions with specific cell surface

receptors and by modulating the activity of intracellular enzymes.

G Protein-Coupled Receptor (GPCR) Signaling
Lysophosphatidylcholines are known to be ligands for several G protein-coupled receptors,

such as G2A and GPR4.[18][19][20][21] Activation of these receptors can initiate downstream

signaling cascades that regulate cell migration, proliferation, and apoptosis.
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Caption: GPCR-mediated signaling by Behenoyl Phosphocholine.

Toll-Like Receptor (TLR) Signaling
Recent studies have shown that lysophosphatidylcholines can activate Toll-like receptors,

particularly TLR2 and TLR4, which are key components of the innate immune system.[21][22]

[23][24] This interaction can trigger pro-inflammatory signaling pathways.
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Caption: TLR-mediated signaling by Behenoyl Phosphocholine.

Protein Kinase C (PKC) Modulation
Lysophosphatidylcholines can directly modulate the activity of Protein Kinase C (PKC), a

crucial enzyme in many signal transduction pathways.[25][26][27] At low concentrations, LPCs

can stimulate PKC activity, while at higher concentrations, they can be inhibitory.
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Caption: Modulation of Protein Kinase C by Behenoyl Phosphocholine.
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Conclusion
Behenoyl phosphocholine possesses distinct chemical and physical properties primarily

dictated by its long, saturated acyl chain. This technical guide has provided a summary of these

properties, detailed experimental protocols for their characterization, and an overview of the

compound's involvement in key cellular signaling pathways. For researchers, scientists, and

drug development professionals, a thorough understanding of these characteristics is essential

for the effective application of behenoyl phosphocholine in areas ranging from fundamental

membrane biophysics to the formulation of novel therapeutic delivery systems. Further

research into the specific biological activities of this long-chain lysophospholipid will continue to

unveil its potential in various biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15597600#chemical-properties-of-behenoyl-
phosphocholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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